tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The spirocyclic framework, characterized by a bicyclic system with a shared single atom, imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, N,N-dimethylformamide dimethyl acetal for substitution, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions include spirocyclic pyrazoles, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules. This unique interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its specific stereochemistry and the presence of a methyl group at the 1-position. This configuration imparts unique chemical properties and biological activities, making it distinct from other similar spirocyclic compounds .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (1S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
CNVRGWXVVPBORV-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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